molecular formula C11H14O4 B1620895 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid CAS No. 27593-22-2

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

Cat. No.: B1620895
CAS No.: 27593-22-2
M. Wt: 210.23 g/mol
InChI Key: NYCDSJNKGZMFSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored for its efficiency in forming the pyran ring structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid may involve large-scale synthesis using similar electrocyclization techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives .

Scientific Research Applications

Key Synthesis Methods:

  • Biotechnological Methods : Utilizing microbial fermentation processes to produce 6-PAP from natural substrates.
  • Chemical Synthesis : Various synthetic routes have been documented, including the condensation of appropriate precursors followed by cyclization reactions.

Biological Activities

The compound exhibits significant biological activities, which can be categorized as follows:

Antifungal Activity

6-PAP has demonstrated potent antifungal properties against a wide range of phytopathogens. In vitro studies have shown its effectiveness against pathogens such as Botrytis cinerea and Fusarium species. This makes it a valuable candidate for use as a natural fungicide in agriculture.

Antibiotic Properties

Research indicates that 2-Oxo-6-pentyl-2H-pyran-3-carboxylic acid possesses antibiotic activity against various bacterial strains. Studies have shown its effectiveness against Staphylococcus aureus, highlighting its potential in treating bacterial infections.

Anti-Virulence Activity

Recent studies have identified the anti-virulence capabilities of 6-PAP, particularly against pathogens like Yersinia pestis. It has been demonstrated to inhibit specific virulence factors, making it a candidate for developing new therapeutic agents targeting bacterial infections.

Applications in Agriculture

Due to its antifungal properties, this compound is being explored for agricultural applications:

  • Fungicide Development : Its natural origin and low toxicity make it an attractive alternative to synthetic fungicides.
  • Plant Disease Management : It can be integrated into integrated pest management systems to control diseases affecting crops.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
Cutler et al. (1986)Antifungal ActivityDemonstrated effectiveness against multiple phytopathogens in controlled environments.
Zhang et al. (1996)Antibiotic PropertiesShowed inhibition of Staphylococcus aureus growth in vitro, suggesting potential therapeutic uses.
Recent Research (2023)Anti-VirulenceIdentified mechanisms by which 6-PAP inhibits virulence factors in Yersinia pestis, indicating new avenues for antibiotic development.

Mechanism of Action

The mechanism of action of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it has been shown to target the phosphotyrosine-binding pocket of YopH, an essential virulent factor of Yersinia pestis . This interaction inhibits the activity of YopH, thereby reducing the virulence of the pathogen. The compound’s effects are mediated through its ability to form stable complexes with the target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Oxo-6-pentyl-2H-pyran-3-carboxylic acid (CAS 27593-22-2) is a heterocyclic compound characterized by a pyran ring structure with a pentyl substituent and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O4C_{11}H_{14}O_4 with a molecular weight of 210.23 g/mol. The compound features a keto group, a carboxylic acid group, and an alkyl chain that influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight210.23 g/mol
CAS Number27593-22-2

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial and fungal strains:

  • Fungal Inhibition : The compound has demonstrated antifungal properties against plant pathogens such as Botrytis cinerea and Fusarium species. In vitro assays revealed that concentrations as low as 50 μg/mL can inhibit fungal growth effectively .
  • Bacterial Activity : Preliminary studies suggest that this compound also possesses antibacterial properties against strains like Staphylococcus aureus, with significant zones of inhibition observed in disc diffusion assays .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Interaction with Enzymes : Similar compounds have been shown to act as enzyme inhibitors, particularly targeting proteolytic enzymes like human leukocyte elastase and thrombin, which are implicated in inflammatory processes .
  • Cell Membrane Disruption : The hydrophobic nature of the pentyl chain may facilitate the penetration of cell membranes in microbial cells, leading to cell lysis and death.

Study on Antifungal Activity

A study evaluated the antifungal efficacy of this compound against P. litchii, revealing an EC50 value of approximately 43 μg/mL when administered via air fumigation methods . The results indicated that the compound could significantly reduce mycelial growth, highlighting its potential as a natural fungicide in agricultural applications.

Research on Antibacterial Effects

In another study, the antibacterial effects were assessed through disc diffusion methods where various concentrations of the compound were tested against Staphylococcus aureus. The results showed clear zones of inhibition, suggesting effective antibacterial properties at concentrations above 100 μg/mL .

Properties

IUPAC Name

2-oxo-6-pentylpyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-3-4-5-8-6-7-9(10(12)13)11(14)15-8/h6-7H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCDSJNKGZMFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365107
Record name 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27593-22-2
Record name 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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